2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine
Description
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-6-7-13-12(8-9)14-10(2)4-5-11(14)3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNVYWKRWVFYQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345403 | |
| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95337-78-3 | |
| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine typically involves the reaction of 2,5-dimethylpyrrole with 4-methylpyridine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the C-N bond between the pyrrole and pyridine rings .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of corresponding pyrrole and pyridine N-oxides.
Reduction: Formation of reduced pyrrole and pyridine derivatives.
Substitution: Formation of halogenated pyrrole and pyridine compounds.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its structural features allow for modifications that can lead to new chemical entities with diverse functionalities.
Biology
Research has indicated that 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine exhibits bioactive properties , particularly in enhancing monoclonal antibody production. A notable study demonstrated that derivatives of this compound can significantly increase cell-specific productivity in Chinese hamster ovary (CHO) cell cultures while maintaining cell viability . The compound's ability to modulate cellular processes such as glucose uptake and ATP levels positions it as a valuable agent in biopharmaceutical applications.
Medicine
This compound is being explored for its potential as a therapeutic agent . Specifically, its derivatives have shown promise in drug development aimed at treating conditions such as tuberculosis and cancer. The structure-activity relationship studies indicate that modifications to the pyrrole moiety can enhance its efficacy against specific biological targets .
Industry
In industrial applications, this compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for incorporation into materials that require specific conductive or photonic characteristics.
Data Table: Applications Overview
| Field | Application | Details |
|---|---|---|
| Chemistry | Building Block | Used in the synthesis of complex heterocycles |
| Biology | Monoclonal Antibody Production | Enhances productivity in CHO cells; affects glucose uptake and ATP levels |
| Medicine | Drug Development | Potential therapeutic agent for tuberculosis and cancer treatment |
| Industry | Advanced Materials | Utilized in organic semiconductors and LEDs |
Case Studies
- Monoclonal Antibody Production Enhancement : A study published in PMC indicated that the application of this compound improved monoclonal antibody yields significantly while preserving cell viability. The study highlighted how this compound modulates critical metabolic pathways within CHO cells .
- Antitubercular Properties : Research into derivatives of this compound has shown promising results in inhibiting Mycobacterium tuberculosis growth, suggesting its potential as a new class of antitubercular agents.
- Material Science Innovations : In industrial applications, compounds like this compound have been integrated into new semiconductor technologies, showcasing their versatility beyond traditional chemical applications .
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR) and enoyl ACP reductase, which are crucial for bacterial growth and survival . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations:
- Fluorinated Derivatives : Compounds 14 and 17 incorporate fluorine to enhance metabolic stability and membrane permeability. The 3-fluoropropyl group in 17 improves yield (61%) compared to the 2-fluoroethoxy chain in 14 (31%), likely due to reduced steric hindrance .
- Symmetric Dimers : Compound 6d (MW: 553.33) exhibits dual pyridine-pyrrole heads connected via a naphthalene linker, enhancing hydrophobic interactions and enzyme inhibition potency .
- Iodinated Analogues : Compound 9’s 3-iodophenethyl group facilitates radiolabeling for pharmacokinetic studies, with a high yield (87%) using n-BuLi-mediated coupling .
Biological Activity
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine is a heterocyclic compound that has garnered attention in various fields of research, including medicinal chemistry and chemical biology. Its unique structural features allow for diverse biological activities, making it a subject of interest for further investigation.
- Molecular Formula : C₁₁H₁₂N₂
- Boiling Point : 151–152 °C
- Melting Point : 26–28 °C
- Density : 1.058 g/cm³ (25 °C)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's pyridine and pyrrole moieties facilitate binding to enzymes and receptors, potentially modulating their activity. This interaction can influence several biochemical pathways, which may lead to therapeutic effects.
Antimicrobial Activity
Research has indicated that derivatives of compounds containing similar moieties exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus at various minimum inhibitory concentrations (MICs) . Although specific data on this compound is limited, its structural analogs suggest potential efficacy against microbial pathogens.
Antioxidant Activity
The compound's antioxidant potential has also been investigated through in vitro assays. Similar derivatives have demonstrated notable antioxidant capacities, which are crucial for combating oxidative stress in biological systems . The antioxidant activity is often assessed using methods such as the DPPH assay, where the ability to scavenge free radicals is quantified.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on related compounds have shown varying degrees of cytotoxic effects on cancer cell lines. For instance, certain pyridine derivatives have exhibited selective cytotoxicity against human cancer cells while sparing normal cells . This selectivity is critical for developing anticancer therapies.
Study 1: Antimicrobial Efficacy
A study examining N-acyl thiourea derivatives found that compounds with similar structural motifs to this compound exhibited anti-biofilm activity against E. coli ATCC 25922 at MBIC values of 625 µg/mL . This suggests that modifications to the pyridine structure can enhance antimicrobial properties.
Study 2: Antioxidant Capacity
In another investigation, a series of pyridine derivatives were tested for their total antioxidant capacity (TAC). The most effective compound recorded an antioxidant capacity of approximately 43%, indicating a strong potential for further development in therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Antioxidant Capacity |
|---|---|---|---|
| This compound | Pyridine-Pyrrole Derivative | TBD | TBD |
| 6-Methylpyridine | Pyridine | Moderate | Low |
| 3-Bromopyridine | Brominated Pyridine | High | Moderate |
Q & A
Q. How can researchers reconcile discrepancies in reported solubility or crystallinity data?
- Methodological Answer : Standardize solubility measurements using the shake-flask method across solvents (e.g., water, ethanol). For crystallinity, screen polymorphs via solvent recrystallization (e.g., slow evaporation vs. cooling). Compare DSC/TGA thermograms to identify hydrate or solvate forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
